molecular formula C16H17ClN2O B14532464 1-[4-(3-Chlorophenoxy)phenyl]piperazine CAS No. 62755-67-3

1-[4-(3-Chlorophenoxy)phenyl]piperazine

Cat. No.: B14532464
CAS No.: 62755-67-3
M. Wt: 288.77 g/mol
InChI Key: NLAMOXBROOFKHW-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenoxy)phenyl]piperazine is a chemical compound that belongs to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenoxy)phenyl]piperazine typically involves the reaction of 3-chlorophenol with 4-bromophenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenoxy)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

1-[4-(3-Chlorophenoxy)phenyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on neurotransmitter systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenoxy)phenyl]piperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can modulate the activity of these neurotransmitters, leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A related compound with similar structural features but different biological activities.

    1-(3-Chlorophenyl)piperazine: Another similar compound with variations in the position of the chlorine atom.

    1-(4-Methoxyphenyl)piperazine: A compound with a methoxy group instead of a chlorophenoxy group.

Uniqueness

1-[4-(3-Chlorophenoxy)phenyl]piperazine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

CAS No.

62755-67-3

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-[4-(3-chlorophenoxy)phenyl]piperazine

InChI

InChI=1S/C16H17ClN2O/c17-13-2-1-3-16(12-13)20-15-6-4-14(5-7-15)19-10-8-18-9-11-19/h1-7,12,18H,8-11H2

InChI Key

NLAMOXBROOFKHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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